2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C11H14ClF2N3 and its molecular weight is 261.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a pyrazine scaffold have been used in the design of anti-tubercular agents, suggesting potential activity against mycobacterium tuberculosis .
Mode of Action
Compounds with a similar pyrazine scaffold have shown various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar pyrazine scaffold have shown a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biological Activity
2-Chloro-3-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various studies, and potential applications in pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C12H15ClF2N2
- Molecular Weight : 256.71 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial agent and its role in enzyme inhibition.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have been shown to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains to be thoroughly evaluated but is expected to align with the established profiles of related compounds.
Enzyme Inhibition
A critical area of research involves the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated that certain pyrazine derivatives can effectively inhibit AChE, thereby increasing acetylcholine levels in synaptic clefts and potentially enhancing cognitive function.
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of pyrazine derivatives, including those related to this compound. These compounds were evaluated for their AChE inhibitory activity. The results indicated that some derivatives exhibited IC50 values comparable to known AChE inhibitors like donepezil, suggesting potential therapeutic applications in treating Alzheimer's disease .
Study 2: Neuroprotective Effects
In another investigation, the neuroprotective effects of similar compounds were assessed using differentiated PC12 cells exposed to amyloid-beta (Aβ) peptides. The study found that specific derivatives significantly reduced Aβ-induced cytotoxicity and tau hyperphosphorylation, indicating their potential as multifunctional agents against neurodegeneration .
Study 3: Antioxidant Activity
The antioxidant properties of pyrazine derivatives were evaluated using DPPH and ABTS assays. The results showed that certain compounds exhibited strong radical scavenging activity, further supporting their therapeutic potential .
Properties
IUPAC Name |
2-chloro-3-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-6-17(7-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMZGYLDYUUQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=NC=CN=C2Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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